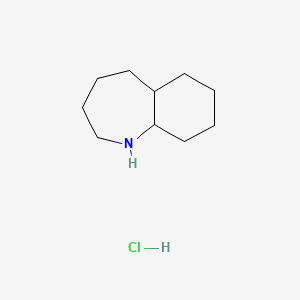

decahydro-1H-1-benzazepine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFSMFSMJZYZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-23-1 | |

| Record name | decahydro-1H-1-benzazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-1-benzazepine hydrochloride typically involves the hydrogenation of benzazepine derivatives. One common method is the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach involves the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate and triphenylphosphine .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pressure, is optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups attached to the benzazepine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as alkyl halides or amines for substitution

Biological Activity

Decahydro-1H-1-benzazepine hydrochloride is a hydrogenated derivative of benzazepine, a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C10H20ClN) features a seven-membered ring containing nitrogen, which contributes to its unique pharmacological profile. The compound has been studied for its interactions with various receptors and enzymes, particularly in the context of neurological and gastrointestinal applications.

Research indicates that this compound may act through several mechanisms:

- NMDA Receptor Antagonism : Analogous compounds have demonstrated NMDA receptor antagonist activity. For instance, studies on hydroxylated benzazepines show significant inhibition of [3H]MK801 binding, indicating potential neuroprotective effects by modulating excitatory neurotransmission .

- Gastrointestinal Regulation : The compound may influence gastrointestinal function through interaction with guanylate cyclase receptors. This mechanism is pivotal in regulating intestinal fluid secretion, which could be beneficial in treating conditions like irritable bowel syndrome (IBS) .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to this compound:

- Neuropharmacology Studies : In vivo studies demonstrated that specific analogs exhibited significant potency in seizure models, suggesting a role in managing seizure disorders. For example, the 6,8-dimethyl analog showed an effective dose (ED50) of 3.9 mg/kg in mouse maximum electroshock-induced seizure studies .

- Gastrointestinal Applications : Research has indicated that compounds activating guanylate cyclase receptors can enhance intestinal fluid secretion, providing therapeutic avenues for gastrointestinal disorders. This mechanism has been linked to improved outcomes in IBS patients .

- Behavioral Studies : Investigations into the behavioral effects of related benzazepines have shown that they can influence locomotor activity and stereotyped behaviors through dopaminergic pathways, suggesting potential applications in treating psychiatric disorders .

Scientific Research Applications

Cardiovascular Health

Research indicates that decahydro-1H-1-benzazepine hydrochloride may exhibit significant cardiovascular effects. Studies have shown that compounds within the benzazepine family can interact with various neurotransmitter systems, potentially influencing blood pressure and heart rate regulation. This makes them candidates for developing antihypertensive agents.

Central Nervous System (CNS) Activity

The compound has been investigated for its effects on the CNS, particularly regarding its interaction with dopamine receptors. It is believed to modulate dopaminergic activity, which could have implications for treating disorders such as Parkinson's disease and schizophrenia. The unique structure of this compound may enhance its ability to penetrate the blood-brain barrier, making it a valuable candidate for CNS-targeted therapies .

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Converts the compound into corresponding ketones or aldehydes.

- Reduction : Further hydrogenation or reduction of functional groups.

- Substitution : Nucleophilic substitutions introduce different substituents onto the benzazepine ring.

Case Study 1: CNS Modulation

In a study examining the effects of this compound on animal models, researchers found that administration led to significant changes in locomotor activity, suggesting potential applications in treating movement disorders . The study emphasized the need for further investigation into dosage and long-term effects.

Case Study 2: Cardiovascular Effects

Another research project focused on the compound's impact on cardiovascular parameters in hypertensive rat models. Results indicated that this compound effectively reduced blood pressure, supporting its potential as an antihypertensive agent . The mechanism was linked to its action on serotonin receptors.

Comparison with Similar Compounds

Comparison with Structurally Related Benzazepine Derivatives

Structural and Physicochemical Properties

The table below compares decahydro-1H-1-benzazepine hydrochloride with two structurally related benzazepine derivatives:

Key Observations:

Partial saturation in 2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl introduces double bonds, likely affecting reactivity and conformational flexibility .

Functional Groups :

- Benazepril hydrochloride’s carboxymethyl and ethyl ester groups make it a prodrug, requiring metabolic activation for therapeutic action (ACE inhibition) .

- The simpler HCl salts (decahydro and tetrahydro derivatives) lack complex substituents, suggesting different pharmacological targets or analytical handling.

Analytical Data :

- Decahydro-1H-1-benzazepine HCl’s CCS values provide insights into its ion mobility behavior, which may differ from tetrahydro derivatives due to structural rigidity .

- Benazepril HCl’s established pharmacopeial methods (e.g., HPLC) contrast with the lack of literature on the target compound’s analysis .

Q & A

Q. What are the recommended methodologies for synthesizing decahydro-1H-1-benzazepine hydrochloride, and how can purity be validated?

Synthesis typically involves multi-step organic reactions, including cyclization and salt formation. For example, similar benzazepine derivatives (e.g., 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride) require sequential alkylation, ring closure, and acidification . To validate purity:

- Use HPLC with a C18 column and UV detection (λ = 210–260 nm) for quantitative analysis .

- Confirm structural identity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS), comparing spectra to literature or reference standards .

- Purity criteria: ≥95% by HPLC; residual solvents must comply with ICH Q3C guidelines .

Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) at 37°C, followed by filtration and HPLC quantification .

- Stability : Conduct forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) and monitor degradation products via LC-MS .

- Include control groups (e.g., inert atmosphere) to isolate oxidation/hydrolysis pathways .

Q. What are the critical steps for characterizing hydrochloride salts of benzazepine derivatives?

- Elemental analysis : Verify stoichiometric Cl⁻ content via ion chromatography .

- Thermogravimetric analysis (TGA) : Confirm dehydration steps and thermal stability .

- X-ray crystallography : Resolve crystal structure to validate salt formation and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, controlled cell lines) .

- Orthogonal assays : Compare results from enzyme inhibition, receptor binding, and cellular viability assays to rule out assay-specific artifacts .

- Meta-analysis : Aggregate data from peer-reviewed studies (using databases like PubChem or Reaxys) to identify trends or outliers .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

- Factorial design : Optimize variables (e.g., dose, administration route) using response surface methodology (RSM) .

- LC-MS/MS quantification : Validate sensitivity (LOQ ≤1 ng/mL) and specificity in biological matrices (plasma, tissues) .

- Compartmental modeling : Use software like Phoenix WinNonlin to derive absorption/distribution parameters .

Q. How can advanced spectroscopic techniques clarify the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors/enzymes .

- Cryo-EM or NMR : Resolve ligand-target complexes at atomic resolution for mechanistic insights .

- Molecular dynamics simulations : Predict binding modes and stability using software like GROMACS .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Detailed supplementary materials : Publish step-by-step synthesis protocols, including reaction monitoring (TLC/HPLC) and purification methods (e.g., recrystallization solvents) .

- Reference standards : Use USP-certified benchmarks for quantitative comparisons .

- Blinded analysis : Assign sample preparation and data interpretation to separate teams to reduce bias .

Q. How should researchers handle discrepancies in analytical results (e.g., conflicting HPLC purity values)?

- Cross-validate methods : Compare HPLC with capillary electrophoresis (CE) or NMR-based purity assessments .

- Audit equipment : Calibrate detectors and columns using certified reference materials .

- Replicate experiments : Perform triplicate runs under identical conditions to confirm precision .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and weighing .

- Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

- Emergency procedures : Maintain eyewash stations and SDS sheets accessible in all workspaces .

Data Reporting and Publication

Q. How should researchers structure manuscripts to meet journal requirements for benzazepine-related studies?

- Results section : Present raw data (e.g., chromatograms, spectra) in figures; summarize key findings in tables .

- Supporting information : Include synthetic procedures, spectral data, and statistical analysis code .

- Ethics compliance : Disclose animal/human subject approvals and conflict of interest statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.